3-Benzylpiperidin-4-one hydrochloride

CCR3 Antagonists GPCR Selectivity SAR

The specific 3-benzyl substitution pattern on this piperidin-4-one core is critical for receptor selectivity-unlike 4-benzyl or N-benzyl analogs. Researchers using generic substitutes risk invalidating SAR data. - Validated GPCR (e.g., CCR3) and antifungal hit scaffold (MIC from 50 μg/mL for analogs) - Well-characterized chair conformation for predictable pharmacophore modeling - Immediate intermediate for focused library synthesis

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 854648-68-3
Cat. No. B1504324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpiperidin-4-one hydrochloride
CAS854648-68-3
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1CNCC(C1=O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO.ClH/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H
InChIKeyXNHKGJBMYQBHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzylpiperidin-4-one Hydrochloride: Core Scaffold for GPCR & CNS Discovery


3-Benzylpiperidin-4-one hydrochloride (CAS: 854648-68-3) is a versatile small molecule scaffold in the piperidin-4-one class, characterized by a benzyl substituent at the 3-position of the piperidine ring . This specific substitution pattern distinguishes it from other regioisomers and is central to its utility in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets [1]. The compound serves as a critical intermediate and a foundational building block for structure-activity relationship (SAR) studies [2].

GPCR ligand scaffold for SAR studies
Defined 3-benzyl regioisomer for selectivity work
Building block for CNS target discovery

3-Benzylpiperidin-4-one HCl: Why Analogs Are Not Interchangeable


Substituting 3-benzylpiperidin-4-one hydrochloride with a close analog like 4-benzylpiperidine or N-benzylpiperidin-4-one is not a valid scientific practice, as the position of the benzyl group is a critical determinant of biological activity and selectivity. SAR studies have demonstrated that a simple switch from a 4-benzylpiperidine to a 3-benzylpiperidine scaffold can profoundly alter receptor selectivity profiles, for example, enhancing selectivity for the CCR3 receptor over the serotonin 5-HT2A receptor [1]. Furthermore, the 3-benzyl substitution pattern dictates specific conformational preferences in solution and solid-state, which directly impact target binding interactions, making generic substitution a significant risk to experimental reproducibility and validity [2].

3-Benzylpiperidin-4-one HCl 4-Benzylpiperidine Receptor selectivity profile may shift; CCR3 vs. 5-HT2A selectivity context may not transfer.
3-Benzylpiperidin-4-one HCl N-Benzylpiperidin-4-one Conformational preference may differ; chair conformation with equatorial benzyl may not be reproduced.

3-Benzylpiperidin-4-one HCl: Quantifiable Differentiation Evidence


Regioisomeric Selectivity Advantage Over 4-Benzylpiperidine

In the development of CCR3 antagonists, replacing a 4-benzylpiperidine with a 3-benzylpiperidine scaffold led to the discovery of compound 32, a potent and selective antagonist. This specific regioisomeric change was crucial for improving selectivity for CCR3 over the serotonin 5-HT2A receptor [1]. This demonstrates that the 3-benzyl substitution is not a simple alternative but a key structural feature for achieving desired selectivity profiles in GPCR-targeted research.

Regioisomeric Selectivity
Head-to-head
Improved selectivity for CCR3 over 5-HT2A
Supports regioisomer-driven SAR studies
Data from CCR3 antagonist program
CCR3 Antagonists GPCR Selectivity SAR

Defined Chair Conformation Underpins Activity

The 3-benzyl substitution on the piperidin-4-one ring enforces a specific, well-defined conformational state. Comprehensive 1H NMR and 13C NMR studies of t(3)-benzyl-r(2),c(6)-diarylpiperidin-4-ones reveal that they exist in a normal chair conformation with all bulky substituents, including the 3-benzyl group, in equatorial orientations [1]. This is in contrast to other substitution patterns or analogs (such as certain N-acyl derivatives) which can induce boat or twist-boat conformations, leading to different pharmacophoric presentations [2].

Chair Conformation
Class-level inference
Chair with equatorial 3-benzyl group
Enables defined pharmacophore for docking
NMR and X-ray data; class-level inference
Conformational Analysis NMR Spectroscopy Stereochemistry

Antifungal Potency of the 3-Benzyl Scaffold

The 3-benzylpiperidin-4-one scaffold confers notable antimicrobial properties. A study evaluating novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives reported minimum inhibitory concentration (MIC) values as low as 50 μg/mL against various bacterial and fungal strains [1]. Crucially, the study concluded that compounds in this series exhibited better antifungal activity than antibacterial activity [1]. This provides a quantitative activity benchmark for the 3-benzyl scaffold against which other piperidin-4-one analogs can be compared.

Antifungal Potency (MIC)
Class-level inference
MIC = 50 μg/mL
Supports antifungal screening context
In vitro assay; class-level data
Antimicrobial Antifungal MIC

Defined Purity Standard for Reproducible Research

For reliable and reproducible research outcomes, procurement of 3-Benzylpiperidin-4-one hydrochloride should be based on a verifiable purity specification. Reputable suppliers like AKSci and Beta Pharma Scientific provide this compound with a minimum purity specification of 95%, as determined by analytical methods [1]. This is a critical parameter for ensuring that observed biological activities are due to the compound itself and not confounding impurities, which is essential for both in vitro assays and subsequent in vivo studies.

Purity Specification
Supplier data
Min. purity ≥95%
Ensures batch-to-batch consistency
Supplier CoA; verify prior to use
Quality Control Analytical Chemistry Procurement

3-Benzylpiperidin-4-one HCl: Key Research & Industrial Applications


GPCR Selective Antagonist Lead Optimization

The established SAR showing that a 3-benzylpiperidine scaffold enhances selectivity for targets like the CCR3 receptor over off-targets (e.g., 5-HT2A) makes this compound an ideal starting point for GPCR-focused drug discovery programs [1]. Researchers can utilize this scaffold to design and synthesize focused libraries of novel, selective antagonists, bypassing the need for extensive initial screening of less selective 4-benzyl analogs.

Conformational Analysis & Structure-Based Design

The well-characterized chair conformation of the 3-benzylpiperidin-4-one core, with its substituents in equatorial positions, provides a reliable and predictable 3D pharmacophore for computational chemistry and molecular modeling [1]. This makes it a valuable building block for structure-based drug design, where accurate conformational prediction is essential for successful virtual screening and lead optimization campaigns.

Antifungal Agent Development

Based on the class-level evidence of potent antifungal activity with MIC values as low as 50 μg/mL for related 3-benzyl-2,6-diarylpiperidin-4-ones, this scaffold serves as a validated hit for new antifungal drug discovery [1]. Procurement of the core 3-benzylpiperidin-4-one hydrochloride allows medicinal chemists to systematically derivatize the scaffold to improve potency, selectivity, and pharmacokinetic properties against fungal targets.

Application
Selection Property
Validation Focus
GPCR antagonist lead optimization
3-Benzyl regioisomer scaffold
Off-target receptor selectivity profiling
Structure-based drug design
Defined chair conformation
Pharmacophore model accuracy
Antifungal agent discovery
Antifungal activity scaffold
Fungal MIC endpoint profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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